2-(4-Phenylpiperazino)-5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
2-(4-Phenylpiperazino)-5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core with distinct substituents:
- Position 2: A 4-phenylpiperazino group, which introduces a nitrogen-rich, bulky substituent known to enhance interactions with biological targets, particularly in the central nervous system .
- Position 7: A trifluoromethyl (-CF₃) group, a common pharmacophore in medicinal chemistry due to its ability to improve metabolic stability, lipophilicity, and bioavailability .
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N6S/c21-20(22,23)17-13-15(16-7-4-12-30-16)24-18-25-19(26-29(17)18)28-10-8-27(9-11-28)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPZNZMBAZLCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=CC(=NC4=N3)C5=CC=CS5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Phenylpiperazino)-5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 691873-00-4) is a member of the triazolopyrimidine family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 430.5 g/mol. The presence of the trifluoromethyl group and the piperazine moiety is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : It has been shown to inhibit dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, which is crucial for pyrimidine biosynthesis in malaria parasites. This inhibition leads to reduced parasite viability and growth .
- Receptor Binding : The compound may also interact with specific receptors in the central nervous system, contributing to its potential neuropharmacological effects.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of derivatives from the triazolopyrimidine scaffold. In vitro assays indicated that compounds with a trifluoromethyl group at the 7-position exhibited potent activity against P. falciparum, with IC50 values ranging from 0.023 to 20 µM . The selectivity index (SI) for some active derivatives was reported to be exceptionally high, indicating favorable therapeutic profiles.
Antitumor Activity
In addition to anti-malarial properties, certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold showed IC50 values as low as 27.6 µM against MDA-MB-231 breast cancer cells . The presence of electron-withdrawing groups was correlated with enhanced cytotoxicity.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the triazolopyrimidine ring significantly affect biological activity:
- Trifluoromethyl Group : The introduction of a trifluoromethyl group at the 7-position enhances metabolic stability and increases binding affinity to target enzymes.
- Aromatic Substituents : Variations in the phenyl and thienyl groups also play a critical role in modulating activity. For example, substituents that increase lipophilicity tend to improve efficacy against both malaria and cancer cells .
Case Study 1: Antimalarial Efficacy
A study by Phillips et al. demonstrated the effectiveness of synthesized triazolopyrimidine derivatives against chloroquine-resistant strains of P. falciparum. The research utilized docking simulations to predict binding interactions with PfDHODH, confirming that compounds with specific substitutions exhibited superior inhibitory effects .
Case Study 2: Antitumor Potential
In another study focusing on breast cancer, a series of thienyl-substituted triazolopyrimidines were evaluated for their cytotoxicity against MDA-MB-231 cells. The results indicated that modifications in the piperazine ring could lead to significant differences in cell viability outcomes, emphasizing the importance of structural optimization in drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 2, 5, and 7 significantly altering pharmacological profiles. Below is a comparative analysis of structurally related compounds:
Structural and Functional Comparison
Key Observations
Position 7 Modifications :
- Chlorine (e.g., 5j ) is often used as a leaving group for further functionalization .
- Trifluoromethyl (-CF₃) groups (e.g., target compound) improve lipophilicity and resistance to oxidative metabolism .
- Amine substituents (e.g., 61 ) enhance target affinity in anti-tubercular agents .
Position 5 Aryl Groups :
- Thienyl (target compound) and pyridyl (e.g., 60 ) moieties modulate electronic properties and receptor binding .
- Fluorophenyl groups (e.g., 5h ) increase steric bulk and influence selectivity .
Position 2 Diversity: Piperazino derivatives (target compound, 8a) are associated with CNS activity due to blood-brain barrier penetration . Methylthio groups (e.g., 8a) can act as hydrogen bond acceptors or participate in redox reactions .
Pharmacological Highlights
- Anti-Tubercular Activity : Compounds like 61 and 60 exhibit potent activity against Mycobacterium tuberculosis, with MIC values as low as 1.25 µg/mL .
- Antitumor Potential: Derivatives with extended aromatic systems (e.g., 20) show inhibitory effects on cancer cell proliferation .
- Synthetic Flexibility : The scaffold’s adaptability is demonstrated by green synthesis methods using 4,4’-trimethylenedipiperidine, a recyclable catalyst .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
